4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde
Description
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene-2-carbaldehyde core substituted at the 4-position with a thiomorpholine ring bearing a hydroxymethyl group. This structural motif combines electron-rich thiophene with a polar thiomorpholinyl substituent, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13NO2S2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-4-9-6-14-2-1-11(9)8-3-10(5-13)15-7-8/h3,5,7,9,12H,1-2,4,6H2 |
InChI Key |
ZJVNKXFKQPZVQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(N1C2=CSC(=C2)C=O)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with thiomorpholine derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring and thiomorpholine group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related thiophene- and heterocycle-based carbaldehydes (Table 1):
Table 1: Structural and Functional Group Comparisons
- Key Differences :
- The target compound’s thiomorpholinyl substituent introduces a sulfur atom and a hydroxymethyl group, offering unique electronic and steric effects compared to carbazole (π-conjugated), methoxy (electron-donating), or fluoro (electron-withdrawing) groups.
- The thioether in thiomorpholine may enhance metabolic stability compared to ethers or fluorinated analogs .
Physicochemical and Electronic Properties
- Target Compound : The hydroxymethyl thiomorpholinyl group likely increases polarity, reducing logP compared to methoxy or fluorophenyl analogs.
- Optical Properties : Carbazole-containing thiophenes exhibit strong absorption/fluorescence due to extended π-conjugation . The target compound’s absorption maxima may shift due to the electron-rich thiomorpholine.
- Electrochemical Behavior: Carbazole derivatives show electrochemical polymerization capability , whereas the target compound’s thiomorpholine may alter redox potentials.
Table 3: Property Comparison
Biological Activity
4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is , with a molecular weight of approximately 240.34 g/mol. The compound features a thiophene ring substituted with a thiomorpholine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, thiosemicarbazones derived from thiophene have shown significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell walls and interference with metabolic pathways.
| Compound | Target Organisms | Activity |
|---|---|---|
| Thiosemicarbazone A | S. aureus, E. coli | MIC: 32 μg/mL |
| Thiosemicarbazone B | Pseudomonas aeruginosa | MIC: 64 μg/mL |
Anticancer Activity
Several derivatives of thiophene have been evaluated for anticancer activity. In vitro studies demonstrate that compounds similar to 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Study:
A study conducted by Jalilian et al. (2006) assessed the cytotoxic effects of various thiophene derivatives on glioblastoma multiforme cells. The results indicated that certain compounds exhibited IC50 values in the nanomolar range, significantly inhibiting cell proliferation and inducing apoptosis through oxidative stress mechanisms.
The biological activity of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cellular respiration and DNA replication.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
